

Phenyl(1H-pyrrol-3-yl)methanone: A Versatile Scaffold in Modern Medicinal Chemistry

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Compound of Interest					
Compound Name:	phenyl(1H-pyrrol-3-yl)methanone				
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. Among the various substituted pyrroles, **Phenyl(1H-pyrrol-3-yl)methanone**, also known as 3-benzoylpyrrole, has emerged as a particularly valuable building block for the development of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to compounds with potent anticancer, anti-inflammatory, antibacterial, and antiviral properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of **Phenyl(1H-pyrrol-3-yl)methanone** and its derivatives, offering valuable insights for researchers in the field of drug discovery and development.

Synthesis of the Phenyl(1H-pyrrol-3-yl)methanone Core

The construction of the 3-benzoylpyrrole scaffold can be efficiently achieved through several synthetic methodologies, with the Van Leusen and Paal-Knorr reactions being the most prominent.

Van Leusen Pyrrole Synthesis

The Van Leusen reaction provides a powerful and versatile method for the synthesis of 3,4-disubstituted pyrroles from α,β -unsaturated ketones (chalcones) and tosylmethyl isocyanide (TosMIC). The reaction proceeds via a [3+2] cycloaddition mechanism.



Experimental Protocol: Van Leusen Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone[1]

- Chalcone Formation (Claisen-Schmidt Condensation):
 - To a stirred solution of acetophenone (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (8.0 mL), add five drops of 20% sodium hydroxide solution.
 - Stir the reaction mixture at room temperature for 2 hours.
 - The resulting solid (chalcone) is isolated by filtration and recrystallized from a DMFethanol mixture.
- Pyrrole Formation:
 - In a separate flask, prepare a suspension of sodium hydride (50 mg) in diethyl ether (20 mL) under an inert atmosphere (e.g., Argon).
 - Dissolve the chalcone (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.0 mmol) in DMSO (1.5 mL).
 - Add the DMSO solution dropwise to the sodium hydride suspension at room temperature with continuous stirring.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2] This method is particularly useful for synthesizing N-substituted pyrroles.

Experimental Protocol: Paal-Knorr Synthesis of N-Aryl-3-aroylpyrroles

 Synthesis of the 1,4-Dicarbonyl Precursor: The requisite 1,4-dicarbonyl compound can be synthesized through various established organic chemistry methods.



· Cyclocondensation:

- A mixture of the 1,4-dicarbonyl compound (1.0 equiv.) and a primary aromatic amine (1.2 equiv.) is heated in a suitable solvent (e.g., acetic acid, ethanol, or toluene), often with a catalytic amount of acid (e.g., p-toluenesulfonic acid).[3]
- The reaction is typically refluxed for several hours until completion, as monitored by TLC.
- After cooling, the reaction mixture is worked up by neutralization, extraction with an organic solvent, and subsequent purification by crystallization or column chromatography to afford the desired N-aryl-3-aroylpyrrole.

Biological Activities and Therapeutic Potential

Derivatives of **Phenyl(1H-pyrrol-3-yl)methanone** have demonstrated significant potential across a range of therapeutic areas. The following sections summarize their key biological activities, supported by quantitative data.

Anticancer Activity

The 3-benzoylpyrrole scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. These compounds often exert their effects by inducing apoptosis and interfering with key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

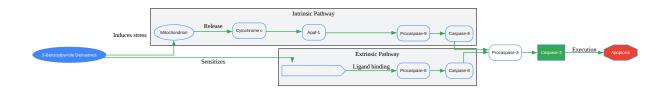


Compound ID	Substitution Pattern	Cancer Cell Line	IC50 (µM)	Reference
cpd 21	3-(4- chlorobenzoyl)-4- (3,4- dimethoxyphenyl)-1H-pyrrole	HepG2, DU145, CT-26	0.5 - 0.9	[4][5]
cpd 19	3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole	MGC 80-3, HCT- 116, CHO	1.0 - 1.7	[4][5]
cpd 15	3-(4- methylbenzoyl)-4 -(4- methoxyphenyl)- 1H-pyrrole	A549	3.6	[4][5]
C1	Pyrrole-fused urea derivative	Colo205	0.0771	[6]
C2	Pyrrole-fused urea derivative	Colo205	0.0446	[6]

Mechanism of Action: Apoptosis Induction

Many **Phenyl(1H-pyrrol-3-yl)methanone** derivatives induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute programmed cell death.





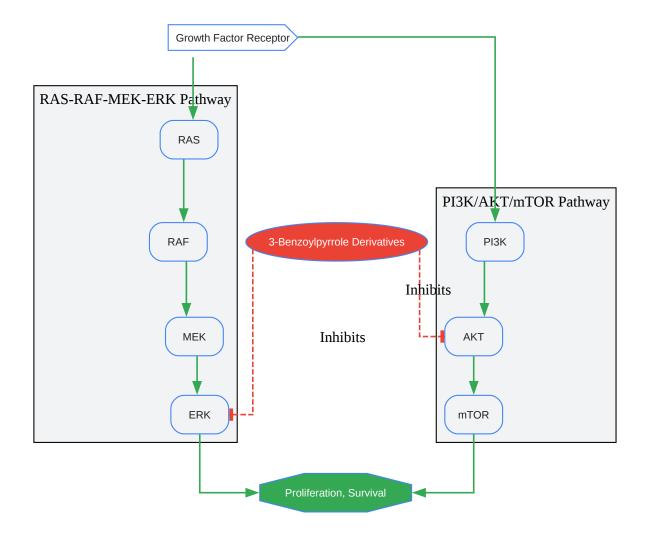
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Fig. 1: Apoptosis induction by 3-benzoylpyrrole derivatives.

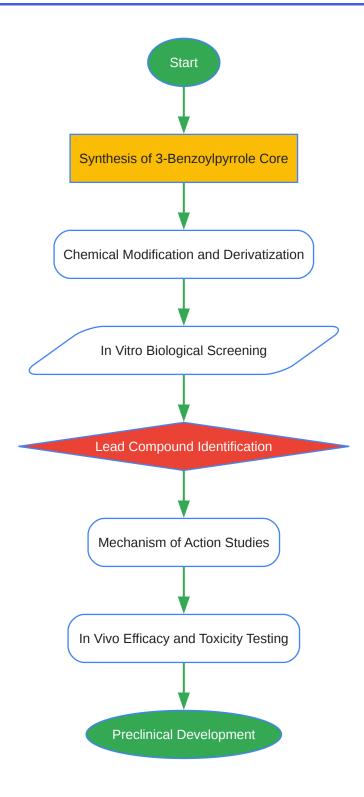
Mechanism of Action: Signaling Pathway Inhibition

Derivatives of **Phenyl(1H-pyrrol-3-yl)methanone** have also been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the RAS-RAF-MEK-ERK and PI3K/AKT/mTOR pathways.[6][7][8]









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